molecular formula C22H23N5O3 B10993247 (4,7-dimethoxy-1H-indol-2-yl)[3-([1,2,4]triazolo[4,3-a]pyridin-3-yl)piperidin-1-yl]methanone

(4,7-dimethoxy-1H-indol-2-yl)[3-([1,2,4]triazolo[4,3-a]pyridin-3-yl)piperidin-1-yl]methanone

Cat. No.: B10993247
M. Wt: 405.4 g/mol
InChI Key: ZNOWITSFKPGELM-UHFFFAOYSA-N
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Description

(4,7-dimethoxy-1H-indol-2-yl)[3-([1,2,4]triazolo[4,3-a]pyridin-3-yl)piperidin-1-yl]methanone is a complex organic compound that features multiple functional groups, including an indole, a triazolopyridine, and a piperidine moiety. This compound is of interest due to its potential biological activities and applications in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4,7-dimethoxy-1H-indol-2-yl)[3-([1,2,4]triazolo[4,3-a]pyridin-3-yl)piperidin-1-yl]methanone typically involves multi-step organic synthesisCommon reagents used in these reactions include methanesulfonic acid, phenylhydrazine hydrochloride, and various catalysts to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to ensure consistency and scalability.

Chemical Reactions Analysis

Types of Reactions

(4,7-dimethoxy-1H-indol-2-yl)[3-([1,2,4]triazolo[4,3-a]pyridin-3-yl)piperidin-1-yl]methanone can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like cuprous oxide, reducing agents like tributyltin hydride, and various catalysts to facilitate substitution reactions. Reaction conditions often involve controlled temperatures, specific solvents, and precise timing to achieve the desired transformations.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized derivatives, while reduction can produce reduced forms of the compound. Substitution reactions can introduce various functional groups onto the indole or triazolopyridine moieties.

Scientific Research Applications

Mechanism of Action

The mechanism of action of (4,7-dimethoxy-1H-indol-2-yl)[3-([1,2,4]triazolo[4,3-a]pyridin-3-yl)piperidin-1-yl]methanone involves its interaction with specific molecular targets and pathways. The compound’s indole and triazolopyridine moieties allow it to bind with high affinity to various receptors and enzymes, modulating their activity and leading to the observed biological effects .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other indole derivatives and triazolopyridine-containing molecules, such as:

Uniqueness

What sets (4,7-dimethoxy-1H-indol-2-yl)[3-([1,2,4]triazolo[4,3-a]pyridin-3-yl)piperidin-1-yl]methanone apart is its unique combination of functional groups, which confer a distinct set of chemical and biological properties. This makes it a valuable compound for further research and development in various scientific fields.

Properties

Molecular Formula

C22H23N5O3

Molecular Weight

405.4 g/mol

IUPAC Name

(4,7-dimethoxy-1H-indol-2-yl)-[3-([1,2,4]triazolo[4,3-a]pyridin-3-yl)piperidin-1-yl]methanone

InChI

InChI=1S/C22H23N5O3/c1-29-17-8-9-18(30-2)20-15(17)12-16(23-20)22(28)26-10-5-6-14(13-26)21-25-24-19-7-3-4-11-27(19)21/h3-4,7-9,11-12,14,23H,5-6,10,13H2,1-2H3

InChI Key

ZNOWITSFKPGELM-UHFFFAOYSA-N

Canonical SMILES

COC1=C2C=C(NC2=C(C=C1)OC)C(=O)N3CCCC(C3)C4=NN=C5N4C=CC=C5

Origin of Product

United States

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